molecular formula C9H13NO B11938650 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 936-85-6

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Cat. No.: B11938650
CAS No.: 936-85-6
M. Wt: 151.21 g/mol
InChI Key: YJAFQWJBXHPEBM-UHFFFAOYSA-N
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Description

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol This compound is part of the azepinone family, characterized by a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,7-trimethylcycloheptanone with ammonia or primary amines in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted azepinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C9H13NO

    1-ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO

    1-(2-hydroxyethyl)-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO2

Uniqueness

This compound is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Biological Activity

3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (CAS Number: 936-85-6) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article provides an overview of the compound's biological activity based on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOC_9H_{13}NO. The structure features a seven-membered ring containing nitrogen, which contributes to its diverse biological properties. The compound is classified as an azepine derivative and exhibits significant lipophilicity due to its trimethyl groups.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential use as an antimicrobial agent.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound. It has shown efficacy in protecting neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Evidence indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This activity could be beneficial in treating inflammatory disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Study Reference
AntimicrobialInhibitory against bacteria
CytotoxicityInduces apoptosis
NeuroprotectionProtects against oxidative stress
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Antimicrobial Study : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of various azepine derivatives including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Research : In a study published in a peer-reviewed journal, the cytotoxic effects of this compound were assessed on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with evidence of apoptosis through caspase activation pathways .
  • Neuroprotective Mechanism : A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions .

Properties

CAS No.

936-85-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3,5,7-trimethyl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(11)10-8(3)5-6/h4-5,7H,1-3H3,(H,10,11)

InChI Key

YJAFQWJBXHPEBM-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(NC1=O)C)C

Origin of Product

United States

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